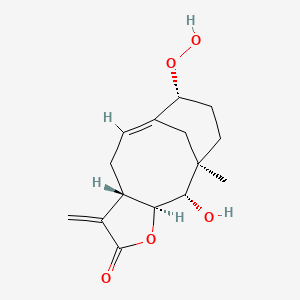
Daphnipaxinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daphnipaxinin is a natural product found in Daphniphyllum paxianum with data available.
Scientific Research Applications
Chemical Structure and Properties
Daphnipaxinin, a unique diamino Daphniphyllum alkaloid, was first isolated from the stem of Daphniphyllum paxianum. It exhibits an unprecedented hexacyclic fused skeleton. The compound's structure and absolute stereochemistry were elucidated using spectral methods, particularly two-dimensional NMR techniques and CD analysis. This discovery expanded the understanding of alkaloid diversity and complexity in plant chemistry (Yang & Yue, 2004).
Potential Applications in Neurobiology
Research on Daphnia magna, a freshwater crustacean, has revealed the role of dopaminergic signaling in movement, which could have implications for studying the neurological activity of compounds like this compound. Studies using dopamine receptor drugs indicated specific dopamine signaling pathways involved in Daphnia swimming behavior. This suggests a potential model for studying dopaminergic signaling in health and neurotoxin-induced disease states (Barrozo et al., 2014).
Ecotoxicology and Environmental Monitoring
Daphnia magna, often used in ecotoxicology research, has been a focus for understanding the impact of various compounds, including potentially alkaloids like this compound, on aquatic life. Studies on mixtures of similarly acting compounds in Daphnia magna, integrating transcriptomic and metabolomic responses, have provided insights into the effects of environmental pollutants. This research framework could be applicable for assessing the environmental impact of novel compounds (Vandenbrouck et al., 2010).
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(12S,15S,16R,18R,19S)-21-amino-15,19-dimethyl-4-oxa-14-azahexacyclo[14.4.1.02,7.08,20.012,19.014,18]henicosa-1(21),2(7),8(20)-triene-3,9-dione |
InChI |
InChI=1S/C21H24N2O3/c1-9-12-7-14-21(2)10(8-23(9)14)3-4-13(24)15-11-5-6-26-20(25)16(11)17(18(15)21)19(12)22/h9-10,12,14H,3-8,22H2,1-2H3/t9-,10+,12+,14+,21+/m0/s1 |
InChI Key |
UOYTYFVNDNZIOW-VZDSUCBGSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@H]3N1C[C@@H]4[C@]3(C5=C(C6=C(C5=C2N)C(=O)OCC6)C(=O)CC4)C |
Canonical SMILES |
CC1C2CC3N1CC4C3(C5=C(C6=C(C5=C2N)C(=O)OCC6)C(=O)CC4)C |
Synonyms |
daphnipaxinin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17R)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1254084.png)

![(3S,5R,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254086.png)

![(1R,5R,6S,7R,9S,11R,12R,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1254088.png)






